5-Butyl-5-ethyl-2-octyl-1,3-dioxane

Description

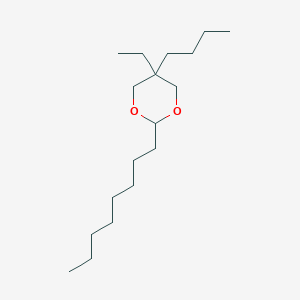

5-Butyl-5-ethyl-2-octyl-1,3-dioxane is a 1,3-dioxane derivative characterized by a six-membered ring with oxygen atoms at positions 1 and 3. Its structure features alkyl substituents at positions 2 (octyl), 5 (butyl), and 5 (ethyl), which confer distinct physicochemical properties.

Properties

CAS No. |

5463-85-4 |

|---|---|

Molecular Formula |

C18H36O2 |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

5-butyl-5-ethyl-2-octyl-1,3-dioxane |

InChI |

InChI=1S/C18H36O2/c1-4-7-9-10-11-12-13-17-19-15-18(6-3,16-20-17)14-8-5-2/h17H,4-16H2,1-3H3 |

InChI Key |

LJMUZBYRGSNUOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1OCC(CO1)(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-5-ethyl-2-octyl-1,3-dioxane typically involves the reaction of appropriate aldehydes or ketones with 1,3-propanediol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of molecular sieves or azeotropic distillation can help in the effective removal of water during the reaction.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-5-ethyl-2-octyl-1,3-dioxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the oxygen atoms in the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Butyl-5-ethyl-2-octyl-1,3-dioxane has several applications in scientific research:

Chemistry: Used as a solvent or reagent in organic synthesis.

Biology: Potential use in the study of enzyme interactions due to its unique structure.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which 5-Butyl-5-ethyl-2-octyl-1,3-dioxane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Key Observations:

- Substituent Position: The 2-octyl group in the target compound increases steric bulk and lipophilicity compared to phenyl () or nitro groups (). This enhances compatibility with non-polar solvents but reduces water solubility.

- Alkyl Chain Length: The octyl group (C8) offers intermediate hydrophobicity between nonyl (C9, ) and dodecyl (C12, ), influencing applications in solvent formulations or material science.

Physicochemical Properties

| Property | This compound | 5-Ethyl-5-methyl-2-nonyl-1,3-dioxane | 5-Ethyl-1,3-dioxane-5-carboxylic acid |

|---|---|---|---|

| Solubility | High in non-polar solvents | Very high in non-polar solvents | Moderate in polar solvents |

| Lipophilicity (LogP) | ~6.5 (estimated) | ~7.2 (measured) | ~2.8 (measured) |

| Thermal Stability | Stable up to 200°C | Stable up to 190°C | Degrades above 150°C |

Conformational Behavior

Substituents at position 2 (e.g., octyl) exert a stronger influence on conformational equilibria than those at position 5 (). The octyl group in the target compound likely stabilizes the chair conformation with equatorial placement, reducing ring strain and enhancing thermodynamic stability compared to analogs with smaller substituents (e.g., methyl at position 5, ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.